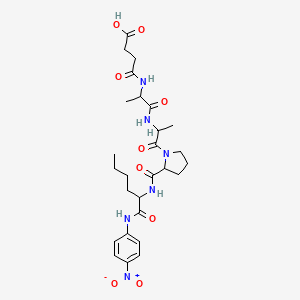

H-DL-xiIle-DL-Cys-DL-Cys-DL-Asn-DL-Pro-DL-Ala-DL-Cys-Gly-DL-Pro-DL-Lys-DL-Tyr-DL-Ser-DL-Cys-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-Conotoxin SI is a peptide toxin originally isolated from the venom of the marine cone snail species, Conus striatus. This compound is a potent antagonist of muscular nicotinic acetylcholine receptors, specifically targeting the α1/β1/δ/γ subtypes . Alpha-Conotoxin SI is composed of 13 amino acid residues and is stabilized by disulfide bonds between cysteine residues .

Preparation Methods

Alpha-Conotoxin SI can be synthesized chemically through peptide synthesis techniques. The synthesis involves the formation of peptide bonds between amino acids, followed by the selective oxidation of cysteine residues to form disulfide bonds . The process typically includes:

Chemical Reactions Analysis

Alpha-Conotoxin SI undergoes several types of chemical reactions, primarily involving its disulfide bonds and peptide backbone:

Oxidation: The formation of disulfide bonds between cysteine residues is a key oxidative reaction.

Substitution: Modifications to the peptide can be made by substituting amino acids to create analogs with improved stability or selectivity.

Scientific Research Applications

Alpha-Conotoxin SI has a wide range of scientific research applications:

Drug Development: Due to its specificity and potency, alpha-Conotoxin SI serves as a lead compound for developing new therapeutics targeting nicotinic acetylcholine receptors.

Pain Management: Research has explored its potential in pain management by blocking specific receptor subtypes involved in pain pathways.

Toxicology: It is used to understand the toxic effects of conotoxins and their interactions with ion channels and receptors.

Mechanism of Action

Alpha-Conotoxin SI exerts its effects by binding to and inhibiting nicotinic acetylcholine receptors at the neuromuscular junction. This inhibition prevents the normal action of acetylcholine, leading to muscle paralysis . The molecular targets of alpha-Conotoxin SI are the α1/β1/δ/γ subunits of the nicotinic acetylcholine receptor . The binding of the toxin to these receptors blocks the ion channel, preventing the influx of sodium ions and subsequent muscle contraction .

Comparison with Similar Compounds

Alpha-Conotoxin SI belongs to the family of alpha-conotoxins, which are characterized by their ability to target nicotinic acetylcholine receptors. Similar compounds include:

Alpha-Conotoxin GI: Targets muscle nicotinic receptors but has a different amino acid sequence and disulfide bond pattern.

Alpha-Conotoxin MI: Exhibits higher selectivity for certain receptor subtypes compared to alpha-Conotoxin SI.

Alpha-Conotoxin EI: Similar in structure but targets different receptor interfaces.

Alpha-Conotoxin SI is unique due to its specific targeting of the α1/β1/δ/γ subunits and its potent antagonistic effects on these receptors .

Properties

IUPAC Name |

1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]acetyl]-N-[6-amino-1-[[1-[[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H88N16O16S4/c1-4-27(2)43(58)54(86)69-38(26-91)51(83)68-37(25-90)50(82)64-33(20-41(57)74)55(87)71-18-8-11-40(71)52(84)61-28(3)45(77)67-36(24-89)46(78)60-21-42(75)70-17-7-10-39(70)53(85)62-31(9-5-6-16-56)47(79)63-32(19-29-12-14-30(73)15-13-29)48(80)65-34(22-72)49(81)66-35(23-88)44(59)76/h12-15,27-28,31-40,43,72-73,88-91H,4-11,16-26,56,58H2,1-3H3,(H2,57,74)(H2,59,76)(H,60,78)(H,61,84)(H,62,85)(H,63,79)(H,64,82)(H,65,80)(H,66,81)(H,67,77)(H,68,83)(H,69,86) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTKBXVGWKXCPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H88N16O16S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1357.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azabicyclo[3.2.1]octane-1,3,4-triol](/img/structure/B12109790.png)

![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B12109796.png)

![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)

![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12109813.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)

![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)